Diethylcarbamazine-d3 Citrate

Description

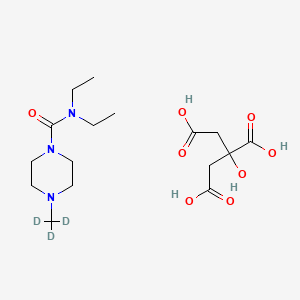

Structure

2D Structure

Properties

IUPAC Name |

N,N-diethyl-4-(trideuteriomethyl)piperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNKBEARDDELNB-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C(=O)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Diethylcarbamazine Within Antiparasitic Agent Research

Diethylcarbamazine (B1670528) (DEC) is a synthetic piperazine (B1678402) derivative that has been a key therapeutic agent in the treatment of filariasis since 1947. seq.es It is particularly effective against lymphatic filariasis, loiasis, and tropical pulmonary eosinophilia. nih.govpatsnap.com The drug's primary function is to reduce the number of microfilariae, the larval stage of filarial worms, in the bloodstream. nih.govpatsnap.com While the exact mechanism of action is not fully elucidated, it is believed that DEC sensitizes the microfilariae to the host's immune system, specifically to phagocytosis. nih.govdrugbank.com Research suggests that DEC interferes with the arachidonic acid metabolism in the parasites, making them more vulnerable to the host's immune response. drugbank.comcambridge.org This indirect mode of action, which relies on the host's immune system, distinguishes DEC from many other antiparasitic drugs. cambridge.org

The Significance of Stable Isotope Labeling in Pharmaceutical Sciences Research

Stable isotope labeling is a powerful technique in pharmaceutical research that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. musechem.com This substitution of an atom with its heavier, stable isotope does not significantly alter the molecule's chemical properties or biological activity. The key advantage of this technique lies in its ability to "tag" or "label" the drug, allowing researchers to trace its path and fate within a biological system with high precision. musechem.com

This method is instrumental in a variety of studies, including:

Pharmacokinetic (PK) studies: To determine how a drug is absorbed, distributed, metabolized, and excreted (ADME). musechem.com

Metabolic profiling: To identify and quantify the metabolites of a drug. adesisinc.com

Bioavailability studies: To measure the proportion of a drug that enters the circulation and is available to have an active effect. nih.gov

Internal standards in quantitative analysis: Labeled compounds are widely used as internal standards in mass spectrometry-based assays to ensure accurate quantification of the unlabeled drug. researchgate.net

The use of stable isotopes is considered safe and non-radioactive, making it suitable for studies in humans, including vulnerable populations like children. nih.govnih.gov

Rationale for Research on Diethylcarbamazine D3 Citrate

Diethylcarbamazine-d3 Citrate (B86180) is a deuterated analog of Diethylcarbamazine (B1670528) Citrate, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. The primary rationale for the development and research of Diethylcarbamazine-d3 Citrate is its utility as a stable isotope-labeled internal standard. In quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a deuterated internal standard is crucial for achieving high accuracy and precision.

The C-D bond is stronger and more stable than the C-H bond, which can sometimes lead to a "kinetic isotope effect." wikipedia.orgclearsynthdiscovery.com This effect can result in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. wikipedia.org While the primary application of this compound is as an internal standard, the kinetic isotope effect is a significant area of research in drug discovery, as it can potentially be exploited to improve a drug's pharmacokinetic profile, such as increasing its half-life and reducing the formation of toxic metabolites. clearsynthdiscovery.comnih.gov

Scope and Academic Relevance of Deuterated Analogs in Drug Discovery Research

Strategies for Deuterium Incorporation into Diethylcarbamazine Core Structure

The synthesis of this compound hinges on the selective introduction of deuterium into the core structure of Diethylcarbamazine. The most common and direct strategy targets the N-methyl group of the piperazine (B1678402) moiety for deuteration. This is typically achieved through two primary methodologies:

Direct Synthesis using Deuterated Reagents: This is the most widely adopted method for producing Diethylcarbamazine-d3. It involves the use of a deuterated alkylating agent to introduce the trideuteriomethyl (-CD3) group onto the piperazine nitrogen. This approach ensures precise and high-level deuterium incorporation at the desired position.

Catalytic Hydrogen-Deuterium (H-D) Exchange: This method involves the use of a metal catalyst, such as palladium or platinum, in the presence of deuterium gas (D2) or a deuterium source like heavy water (D2O). rsc.org While effective for general deuteration, achieving site-specific labeling on a complex molecule like Diethylcarbamazine can be challenging and may lead to a mixture of isotopologues, making it a less favored approach for this specific compound.

Precursor Selection and Isotopic Enrichment Techniques for -d3 Labeling

The successful synthesis of this compound is critically dependent on the selection of appropriate precursors and the isotopic purity of the deuterating agent.

The primary precursor for the synthesis is piperazine . The key deuterated reagent is trideuteriomethyl iodide (CD3I) , which serves as the source of the -d3 methyl group. The isotopic enrichment of CD3I is paramount to achieving high isotopic purity in the final product. Commercially available CD3I typically has a high degree of deuterium incorporation.

Isotopic enrichment techniques for producing deuterated reagents like CD3I are sophisticated processes that can include:

Gas-phase catalytic exchange: This involves the exchange of hydrogen for deuterium on methane (B114726) using a catalyst, followed by iodination.

Reduction of deuterated precursors: For example, the reduction of deuterated carbon dioxide or formic acid to produce deuterated methanol, which is then converted to deuterated methyl iodide.

The selection of highly enriched CD3I is a critical factor in minimizing the presence of non-deuterated (d0) or partially deuterated (d1, d2) impurities in the final this compound product.

Optimization of Synthetic Pathways for this compound

The synthesis of this compound involves a multi-step process that can be optimized to maximize yield and isotopic purity. The general pathway consists of three main stages: the synthesis of the deuterated intermediate, carbamylation, and finally, salt formation.

Synthesis of 1-(Trideuteriomethyl)piperazine (B564433): This key step involves the N-methylation of piperazine with deuterated methyl iodide (CD3I). Optimization of this reaction involves controlling several parameters:

Molar Ratio of Reactants: An excess of CD3I can be used to ensure complete methylation of the piperazine.

Reaction Temperature: The reaction is typically carried out at a moderately elevated temperature, for instance, 40–50°C, to drive the reaction to completion without promoting side reactions.

Base: A base, such as sodium hydroxide (B78521) or triethylamine, is used to neutralize the hydroiodic acid formed during the reaction.

Solvent: A suitable solvent, such as dichloromethane, is chosen to facilitate the reaction.

Carbamylation: The resulting 1-(trideuteriomethyl)piperazine is then reacted with diethylcarbamoyl chloride to form the Diethylcarbamazine-d3 base.

Citrate Salt Formation: The final step involves the reaction of the Diethylcarbamazine-d3 base with citric acid in a suitable solvent like ethanol (B145695) to precipitate the citrate salt. Slow cooling during this crystallization step can improve the purity and crystal form of the final product.

The following table summarizes key parameters that are often optimized for the synthesis of the deuterated intermediate:

| Parameter | Condition | Purpose | Reference |

| Reactants | Piperazine, Deuterated Methyl Iodide (CD₃I) | Introduction of the trideuteriomethyl group | |

| Base | Sodium Hydroxide or Triethylamine | Neutralize the acid byproduct | |

| Solvent | Dichloromethane or other suitable organic solvent | Provide a medium for the reaction | |

| Temperature | 40–50°C | Enhance reaction rate | |

| Reaction Time | 12–24 hours | Ensure completion of the reaction |

Purification and Characterization of Deuterated Diethylcarbamazine Intermediates and Final Product

Rigorous purification and characterization are essential to ensure the identity, purity, and isotopic enrichment of this compound.

Spectroscopic Methodologies for Deuterium Position Verification

A combination of spectroscopic techniques is employed to confirm the successful and specific incorporation of deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of Diethylcarbamazine-d3, the signal corresponding to the N-methyl protons (typically a singlet around δ 2.2 ppm) will be absent or significantly diminished, providing strong evidence of successful deuteration.

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group, confirming the presence of deuterium at that specific location.

¹³C NMR: The carbon signal of the deuterated methyl group (CD3) will exhibit a characteristic multiplet due to coupling with deuterium (a triplet of triplets in some cases) and will be shifted slightly upfield compared to the corresponding non-deuterated (CH3) group.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and isotopic purity of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass measurement, which can confirm the elemental composition of Diethylcarbamazine-d3. The expected molecular weight will be three mass units higher than that of the non-deuterated analog.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the fragmentation pattern of Diethylcarbamazine-d3 can be compared to its non-deuterated counterpart. The fragment ion containing the N-methyl group will show a mass shift of +3 amu. For example, selected reaction monitoring (SRM) can be used to specifically detect the transition of the parent ion to a deuterated fragment ion (e.g., m/z 394 → 204 for d3) versus the non-deuterated compound (e.g., m/z 391 → 201).

The following table summarizes the expected spectroscopic data for Diethylcarbamazine-d3:

| Technique | Expected Observation | Significance | Reference |

| ¹H NMR | Absence of N-methyl proton signal (around δ 2.2 ppm) | Confirms replacement of protons with deuterium | |

| ²H NMR | Presence of a signal at the N-methyl chemical shift | Directly detects the incorporated deuterium | |

| Mass Spec (MS) | Molecular ion peak shifted by +3 amu compared to the non-deuterated compound | Confirms the incorporation of three deuterium atoms | |

| MS/MS | Fragment ion containing the N-methyl group shifted by +3 amu | Verifies the location of the deuterium atoms |

Chromatographic Purity Assessment of Synthesized this compound

Chromatographic methods are essential for determining the chemical and isotopic purity of the final this compound product.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound by separating it from any starting materials, byproducts, or other impurities. A typical HPLC method for Diethylcarbamazine would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). acs.orgacs.org The purity is determined by measuring the area of the main peak relative to the total area of all peaks. Purity levels of ≥99.5% are often targeted.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the detection power of mass spectrometry. LC-MS/MS is the gold standard for both quantifying the chemical purity and, crucially, for determining the isotopic purity of this compound. researchgate.netresearchgate.net By monitoring the specific mass-to-charge ratios (m/z) of the deuterated and any residual non-deuterated or partially deuterated species, the isotopic enrichment can be accurately calculated. rsc.org

The following table outlines typical parameters for the chromatographic analysis of this compound:

| Parameter | HPLC | LC-MS/MS | Reference |

| Column | C8 or C18, e.g., Phenomenex C8 (15 cm x 4.6 mm, 5 µm) | C18, e.g., Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | acs.orgresearchgate.net |

| Mobile Phase | Acetonitrile/phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.2) | Acetonitrile/water with 0.1% formic acid | acs.org |

| Detection | UV at 210 nm | Positive Electrospray Ionization (ESI) in MRM mode | acs.org |

| Analyte Monitored | Chemical Purity | Chemical and Isotopic Purity (e.g., m/z 394.3 → 204.1 for d3) | researchgate.net |

Development of Quantitative Assays Employing this compound as an Internal Standard

The development of quantitative assays for diethylcarbamazine in biological samples, such as human plasma, is significantly enhanced by the use of this compound as an internal standard. nih.gov This stable isotope-labeled analogue closely mimics the chemical and physical properties of the unlabeled analyte, ensuring that any loss or variation during sample extraction, processing, and injection affects both the analyte and the internal standard to a similar degree. This ratiometric approach is fundamental to achieving high accuracy and precision in bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of diethylcarbamazine in biological matrices, largely due to its high sensitivity and selectivity. nih.govwho.int In a typical LC-MS/MS method, both DEC and its d3-labeled internal standard are extracted from a plasma sample, often using solid-phase extraction (SPE). nih.gov Chromatographic separation is commonly achieved on a reverse-phase column, such as a Phenomenex Synergi 4μ Fusion-RP column, with a gradient elution. nih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides two levels of mass filtering and thereby enhances selectivity. For DEC, the protonated molecule [M+H]+ is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A similar process is followed for this compound. The use of the stable isotope internal standard is particularly effective in mitigating matrix effects, which are a common source of variability in bioanalytical methods. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)-Mass Spectrometry Platforms

Ultra-Performance Liquid Chromatography (UPLC) systems, which use columns packed with smaller particles (typically sub-2 µm), offer significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. When coupled with tandem mass spectrometry, UPLC-MS/MS provides a powerful platform for high-throughput bioanalysis.

A rapid, selective, and sensitive UPLC-MS/MS method has been developed for the simultaneous quantification of diethylcarbamazine, albendazole, and its metabolites in human plasma. researchgate.net This method utilizes an Acquity UPLC® BEH C18 column (100 × 2.1 mm, 1.7 μm) with a gradient elution. researchgate.net The short analysis time and high sensitivity of this UPLC-MS/MS assay make it well-suited for clinical pharmacokinetic studies where large numbers of samples need to be analyzed efficiently. researchgate.net The increased resolution and peak capacity of UPLC systems can be particularly beneficial when separating the analyte of interest from endogenous interferences in complex biological samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolites

While LC-MS/MS is the most common technique for the analysis of diethylcarbamazine, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. thermofisher.com For a compound to be amenable to GC-MS analysis, it must be thermally stable and sufficiently volatile to be vaporized in the GC inlet. thermofisher.com While DEC itself can be analyzed by GC, this often requires derivatization to improve its chromatographic properties.

The primary application for GC-MS in the context of drug metabolism studies is the analysis of volatile metabolites. While there is a lack of specific published methods detailing the use of this compound for the GC-MS analysis of its volatile metabolites, the general principles of this technique are well-established. ucdavis.edu Metabolites of DEC, such as various piperazine derivatives, could potentially be analyzed by GC-MS following extraction and derivatization. nih.gov The use of a deuterated internal standard like d3-DEC would be crucial in such an approach to correct for analyte losses during the extensive sample preparation that is often required for GC-MS analysis of biological samples. mdpi.com The National Institute of Standards and Technology (NIST) has documented GC-MS data for diethylcarbamazine, indicating its amenability to this technique. nih.gov

Validation of Bioanalytical Methods for this compound in Research Samples

The validation of bioanalytical methods is essential to ensure that the data generated are reliable and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods, which typically include the assessment of linearity, sensitivity, specificity, accuracy, precision, and recovery.

Assessment of Linearity, Sensitivity, and Specificity

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the LC-MS/MS analysis of diethylcarbamazine, linearity has been demonstrated over various concentration ranges. For example, one method showed linearity from 4 to 2200 ng/mL in human plasma. nih.gov Another UPLC-MS/MS method for the simultaneous determination of DEC and other compounds reported a linear range of 1–2000 ng/mL for DEC. researchgate.net

The sensitivity of a bioanalytical method is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For DEC analysis, LLOQs of 4 ng/mL and 1 ng/mL have been reported for LC-MS/MS and UPLC-MS/MS methods, respectively. nih.govresearchgate.net

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity, as it relies on the specific mass-to-charge ratios of both the precursor and product ions.

Table 1: Linearity and Sensitivity of LC-MS/MS and UPLC-MS/MS Methods for Diethylcarbamazine

| Parameter | LC-MS/MS Method nih.gov | UPLC-MS/MS Method researchgate.net |

|---|---|---|

| Linearity Range (ng/mL) | 4 - 2200 | 1 - 2000 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 4 | 1 |

| Correlation Coefficient (r²) | >0.99 | ≥0.998 |

Evaluation of Accuracy, Precision, and Recovery

Accuracy refers to the closeness of the measured value to the true value and is often expressed as the percent bias. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample and is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

In a validated LC-MS/MS method, the interday bias for quality control samples at concentrations of 12, 300, and 1700 ng/mL were -2.2%, 6.0%, and 0.8%, respectively. nih.gov The corresponding interday coefficients of variation were 8.4%, 5.4%, and 6.2%. nih.gov Another study reported within- and between-batch precision and accuracy to be within the acceptable limits set by the FDA. researchgate.net

Recovery is the efficiency of the extraction procedure for the analyte, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard. For an LC-MS/MS method, the recovery of DEC from plasma was found to range from 84.2% to 90.1%. nih.gov

Table 2: Accuracy, Precision, and Recovery Data for a Validated LC-MS/MS Method for Diethylcarbamazine nih.gov

| Quality Control Sample (ng/mL) | Interday Bias (%) | Interday CV (%) | Recovery (%) |

|---|---|---|---|

| 12 | -2.2 | 8.4 | 85.1 |

| 300 | 6.0 | 5.4 | 84.2 |

| 1700 | 0.8 | 6.2 | 90.1 |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Diethylcarbamazine (DEC) |

| This compound (d3-DEC) |

| Albendazole |

| Piperazine |

| Helium |

| Nitrogen |

| Formic acid |

| Methanol |

Stability Profiling of this compound in Matrices for Research Applications

The reliability of this compound as an internal standard in bioanalytical assays is fundamentally dependent on its stability within biological matrices under various storage and handling conditions. Stability profiling ensures that the concentration of the deuterated standard does not change from the time of sample collection to the moment of analysis, which is crucial for the accurate quantification of the non-labeled parent drug, Diethylcarbamazine (DEC). wpmucdn.com

Comprehensive validation of bioanalytical methods includes rigorous stability assessments. nih.gov For this compound, these evaluations are typically conducted in the same biological matrix as the study samples, most commonly human plasma. wpmucdn.comresearchgate.netplos.org The process involves spiking a known concentration of this compound into the matrix and subjecting the samples to conditions that mimic real-world scenarios in a research setting.

Key stability parameters evaluated include:

Freeze-Thaw Stability: This test assesses the stability of the analyte after repeated cycles of freezing and thawing. For the parent compound DEC, studies have shown it to be stable through at least three freeze-thaw cycles without significant degradation. wpmucdn.com It is standard practice to apply the same stability testing to the deuterated internal standard to ensure its integrity.

Short-Term (Bench-Top) Stability: This evaluates the stability of the compound in the matrix at room temperature for a period reflecting the time samples might be left out during processing. For instance, the non-deuterated form, DEC, is considered stable for at least 24 hours at room temperature. wpmucdn.com

Long-Term Stability: To ensure samples can be stored for extended durations, long-term stability is tested by keeping spiked matrix samples at low temperatures (e.g., -20°C or -80°C) for weeks or months. wpmucdn.comnih.gov For example, plasma samples for DEC analysis have been stored at -20°C and then at -80°C until analysis. plos.orgnih.gov

Stock Solution Stability: The stability of the this compound stock solution, typically prepared in a solvent like methanol, is also critical. These solutions are often stored at -20°C. wpmucdn.com

While the deuterated and non-deuterated forms are expected to have similar chemical stability, it is essential to validate this assumption. One study noted that while measurements were consistent and reproducible, the extraction recovery of Diethylcarbamazine-d3 (D3-DEC) was relatively low at approximately 42%, compared to over 66% for the parent drug DEC. researchgate.net This highlights the importance of specific validation for the deuterated analog, as matrix effects or extraction efficiency may differ.

The stability data from these tests are crucial for defining the proper procedures for sample handling, storage, and analysis to ensure data integrity in pharmacokinetic and other research studies. wpmucdn.comnih.gov

Table 1: Representative Stability Data for Diethylcarbamazine in Human Plasma This table is based on findings for the non-deuterated compound, which serve as a benchmark for the required stability profiling of its deuterated analog.

| Stability Condition | Duration | Temperature | Result | Reference |

| Freeze-Thaw Cycles | 3 Cycles | -20°C to Room Temp | No significant reduction | wpmucdn.com |

| Room Temperature | 24 Hours | ~23 (±3) °C | Satisfactorily stable | wpmucdn.com |

| Long-Term Storage | 12 Weeks | -20°C | Stable | wpmucdn.com |

Alternative Analytical Techniques for Deuterated Diethylcarbamazine Quantification

While liquid chromatography-mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of Diethylcarbamazine and its deuterated internal standard, other analytical methods can be considered, particularly for verification or in contexts where mass spectrometry is not available. wpmucdn.comresearchgate.netresearchgate.net The choice of technique often depends on the specific research question, such as verifying the isotopic label itself versus quantifying the compound in a complex matrix.

The substitution of hydrogen with deuterium results in a heavier molecule (a 100% increase in mass for that specific atom), which is the basis for its differentiation in mass spectrometry. portico.org However, this subtle change does not significantly alter other chemical properties that are exploited by different analytical techniques.

Radiometric Detection Approaches (if applicable for other isotopes)

Radiometric detection is a highly sensitive method used to quantify isotopically labeled compounds. unibestpharm.comcreative-proteomics.com However, this technique is applicable only to radioactive isotopes (radionuclides), such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). unibestpharm.comwikipedia.org this compound is labeled with deuterium (²H), which is a stable, non-radioactive isotope of hydrogen. unibestpharm.comansto.gov.au Therefore, radiometric detection is not a suitable technique for its direct quantification.

In drug discovery and metabolism studies, researchers may choose to label a compound with tritium, creating a radiolabeled version. unibestpharm.com The presence and quantity of the tritiated compound can then be measured by detecting its radioactive decay using instruments like scintillation counters. creative-proteomics.com This approach offers exceptional sensitivity. creative-proteomics.com While deuterium and tritium are both isotopes of hydrogen, the stability of deuterium makes it safe to handle without the need for radiological precautions, and its detection is accomplished through non-radioactive means like mass spectrometry or NMR. unibestpharm.com

Advanced Spectrophotometric Methods for Labeling Verification

Standard UV-Vis spectrophotometry is generally not capable of distinguishing between a deuterated and non-deuterated compound, as the electronic structure of the chromophore remains unchanged. fabad.org.tr However, more advanced spectroscopic techniques can be employed to verify the isotopic labeling of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful and definitive method for verifying isotopic labeling. wikipedia.orgacs.org It detects the specific nuclei of atoms within a molecule. Hydrogen (¹H) and deuterium (²H) have different gyromagnetic ratios, meaning they resonate at different frequencies in a magnetic field. wikipedia.org By acquiring a ¹H-NMR spectrum, one would observe the absence of signals corresponding to the positions where deuterium atoms have been substituted. Conversely, ²H-NMR spectroscopy can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecular structure. nih.gov

Infrared (IR) Spectroscopy: This technique measures the vibrations of bonds within a molecule. The bond between carbon and deuterium (C-D) has a lower vibrational frequency compared to the carbon-hydrogen (C-H) bond due to the heavier mass of deuterium. portico.org This difference results in a distinct shift in the IR spectrum, with C-D stretching and bending frequencies appearing at lower wavenumbers than their C-H counterparts. This shift provides clear evidence of successful deuteration.

Mass Spectrometry (MS): Although primarily used for quantification, mass spectrometry is also a fundamental tool for verifying isotopic labeling. wikipedia.orgnih.gov High-resolution mass spectrometry can precisely measure the mass-to-charge ratio (m/z) of the molecule. This compound will have a higher molecular weight than its non-deuterated counterpart, and this mass difference is readily detected, confirming the incorporation of the three deuterium atoms.

These advanced methods are typically used during the synthesis and quality control of the this compound reference material to ensure its isotopic purity and structural integrity before it is used in quantitative bioanalytical studies.

Elucidation of Diethylcarbamazine Metabolic Pathways Using this compound

The use of stable isotope-labeled compounds, such as this compound, is a powerful tool in the study of drug metabolism. The "d3" designation indicates that three hydrogen atoms in the Diethylcarbamazine molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows researchers to distinguish the drug and its metabolites from endogenous compounds in biological samples, facilitating the elucidation of metabolic pathways.

Identification of Phase I and Phase II Metabolites in In Vitro Systems

In vitro systems, such as liver microsomes and hepatocytes, are commonly used to study the initial steps of drug metabolism. These systems contain the enzymes responsible for Phase I (functionalization) and Phase II (conjugation) reactions.

When this compound is incubated with these in vitro systems, the resulting metabolites can be identified using techniques like liquid chromatography-mass spectrometry (LC-MS). The deuterium label serves as a unique signature, allowing for the confident identification of drug-related material.

Phase I metabolism of Diethylcarbamazine is known to involve N-oxidation, resulting in the formation of Diethylcarbamazine N-oxide. medscape.comdrugbank.com Studies using this compound would confirm this pathway by detecting the corresponding deuterated N-oxide metabolite. Other potential Phase I reactions that could be investigated include hydroxylation and N-dealkylation.

Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. While specific Phase II metabolites of Diethylcarbamazine are not as well-documented, the use of this compound in in vitro systems would enable a comprehensive search for these conjugates. The resulting data would provide a more complete picture of the drug's biotransformation.

A hypothetical table of potential metabolites identified in an in vitro study is presented below:

| Metabolite | Molecular Weight Shift (from Parent-d3) | Metabolic Reaction |

| Diethylcarbamazine-d3 N-oxide | +16 Da | N-oxidation |

| Hydroxylated Diethylcarbamazine-d3 | +16 Da | Hydroxylation |

| N-desethyl-diethylcarbamazine-d3 | -28 Da | N-dealkylation |

| Diethylcarbamazine-d3 Glucuronide | +176 Da | Glucuronidation |

Mapping Biotransformation Networks through Isotopic Shift Analysis

Isotopic shift analysis is a key technique used in conjunction with LC-MS to map the biotransformation network of a drug. By comparing the mass spectra of the parent drug (this compound) with those of its metabolites, researchers can determine the exact mass difference and, consequently, the type of metabolic modification that has occurred.

For example, the addition of an oxygen atom during an oxidation reaction results in a mass increase of 16 atomic mass units (amu). The cleavage of an ethyl group during dealkylation would lead to a specific mass decrease. The deuterium label in this compound ensures that these shifts are clearly attributable to the metabolism of the administered drug.

This approach allows for the construction of a detailed metabolic map, showing the relationships between the parent drug and its various metabolites. This network can reveal primary and secondary metabolic pathways, as well as potential metabolic chokepoints.

Comparative Metabolic Profiling in Preclinical In Vitro and Ex Vivo Models

To gain a more comprehensive understanding of a drug's metabolism, it is essential to compare its metabolic profile across different preclinical models. This can include in vitro systems like liver microsomes from different species (e.g., rat, dog, monkey) and ex vivo models such as isolated perfused organs.

Comparative metabolic profiling using this compound can highlight species-specific differences in metabolism. frontiersin.org This information is crucial for selecting the most appropriate animal model for further preclinical development and for predicting potential metabolic pathways in humans.

For instance, the rate of N-oxidation or the extent of glucuronidation might differ significantly between rat and dog liver microsomes. These differences would be readily apparent through the analysis of the deuterated metabolites. Such studies provide valuable insights into the drug's disposition and potential for drug-drug interactions in different biological systems. nih.gov

Pharmacokinetic Research Methodologies in Non-Human Biological Systems with this compound

The use of this compound as an internal standard is crucial for accurate pharmacokinetic studies. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

Assessment of Absorption, Distribution, and Elimination Kinetics in Animal Models

In animal models, this compound can be administered, and its concentration, along with its metabolites, can be measured over time in various biological fluids like plasma and urine. medscape.com This allows for the determination of key pharmacokinetic parameters.

Absorption: Following oral administration, the rate and extent of absorption can be determined by measuring the plasma concentration of the deuterated parent drug over time. medscape.comwho.int

Distribution: The distribution of the drug into different tissues can be assessed by analyzing tissue samples at various time points after administration. medscape.com

Elimination: The elimination of the drug from the body is characterized by its half-life and clearance. These parameters are calculated from the plasma concentration-time profile. The primary route of excretion for Diethylcarbamazine is through the urine. medscape.com

A representative table of pharmacokinetic parameters that could be obtained from a study in rats is shown below:

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | e.g., 5.2 | µg/mL |

| Tmax (Time to Cmax) | e.g., 1.5 | hours |

| AUC (Area Under the Curve) | e.g., 25.8 | µg*h/mL |

| T1/2 (Half-life) | e.g., 8.3 | hours |

| CL (Clearance) | e.g., 0.4 | L/h/kg |

Application in Microdialysis and Tissue Distribution Studies

Microdialysis is a minimally invasive technique used to measure the concentration of unbound drug in the interstitial fluid of a specific tissue. By implanting a microdialysis probe into a target tissue (e.g., brain, muscle) of an animal model and infusing this compound systemically, researchers can continuously sample the interstitial fluid and measure the concentration of the deuterated drug. This provides valuable information about the drug's ability to reach its site of action.

Understanding Drug Transport Mechanisms with Deuterated Probes

The use of deuterated compounds, such as this compound, represents a sophisticated strategy in pharmacology to unravel the complex mechanisms of drug transport and disposition. While this compound is frequently employed as an internal standard in pharmacokinetic studies due to its mass shift, its potential as a mechanistic probe lies in the kinetic isotope effect (KIE). nih.gov The KIE describes the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org

Replacing hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and more resistant to cleavage than a carbon-hydrogen (C-H) bond, particularly in reactions mediated by enzymes like cytochromes P450. libretexts.orgbioscientia.de This substitution typically slows down the rate of metabolism, which can alter a drug's pharmacokinetic profile, often leading to a longer half-life and increased exposure. bioscientia.de By comparing the transport and metabolic fate of a deuterated drug with its non-deuterated counterpart, researchers can gain insights into rate-limiting steps in its disposition. nih.govsymeres.com

Although direct studies utilizing this compound specifically to probe transport mechanisms are not extensively documented in publicly available research, the principles of using stable isotope-labeled compounds are well-established. nih.govnih.gov For instance, if the transport of Diethylcarbamazine across a cell membrane by an efflux transporter like P-glycoprotein (P-gp) is followed by rapid intracellular metabolism, slowing down this metabolism with deuterium substitution could help isolate and characterize the transport process itself. Researchers could quantify the difference in efflux rates between the deuterated and non-deuterated forms, thereby elucidating the interplay between transport and metabolism.

Furthermore, advanced techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) use deuterium to probe the conformational dynamics of transporter proteins like P-gp when they interact with substrates. researchgate.netnih.gov These studies reveal how different parts of the transporter move and change shape to bind and move drugs across the membrane. While not using a deuterated drug, this technique highlights the power of deuterium in studying transport phenomena at a molecular level. researchgate.net Therefore, this compound serves as a valuable tool, not only for precise quantification in plasma but also as a potential probe for dissecting the intricate balance between drug metabolism and transporter-mediated disposition. nih.govresearchgate.net

Investigation of Enzyme Systems Involved in Diethylcarbamazine Metabolism

The biotransformation of Diethylcarbamazine (DEC) is a critical determinant of its therapeutic action and clearance. Its metabolism involves several enzyme systems, which collectively modulate its efficacy and interaction with host pathways.

Role of Cytochrome P450 Enzymes and Other Drug-Metabolizing Enzymes

The Cytochrome P450 (CYP450) superfamily of enzymes is a primary system for the metabolism of a vast number of drugs. researchgate.netprinceton.edu However, the role of CYP450 enzymes in the direct metabolism of Diethylcarbamazine appears to be limited. Predictive models based on its chemical structure suggest that Diethylcarbamazine is not a significant substrate for major drug-metabolizing CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. Furthermore, it is not predicted to be an inhibitor of these enzymes, indicating a low potential for CYP-mediated drug-drug interactions. nih.gov This is supported by pharmacokinetic studies of co-administered drugs, where the inclusion of DEC did not significantly alter the exposure of drugs known to be metabolized by CYPs. mdpi.comwustl.edu

Beyond the CYP450 system, other enzymes have been implicated in the effects of Diethylcarbamazine. Early research has shown that DEC can inhibit enzymes involved in the energy metabolism of filarial parasites, such as phosphofructokinase. symeres.com The primary metabolite of DEC is Diethylcarbamazine-N-oxide, suggesting that N-oxidation is a key metabolic pathway, a reaction that can be catalyzed by flavin-containing monooxygenases (FMOs) in addition to or instead of CYPs.

| Enzyme Family | Specific Enzyme/System | Role in DEC Metabolism/Interaction | Finding |

| Cytochrome P450 | CYP1A2, CYP2C9, CYP2D6, CYP3A4 | Predicted Substrate/Inhibitor Status | Non-substrate and non-inhibitor. nih.gov |

| Other Enzymes | Flavin-containing monooxygenases (FMOs) | Potential role in N-oxide formation | Implied by the formation of Diethylcarbamazine-N-oxide. |

| Parasite Enzymes | Phosphofructokinase | Inhibition of parasite energy metabolism | DEC has been shown to inhibit this enzyme in filariae. symeres.com |

Impact on Inducible Nitric-Oxide Synthase Pathways

A crucial aspect of Diethylcarbamazine's mechanism of action is its interaction with the host's immune and inflammatory pathways, particularly the inducible nitric-oxide synthase (iNOS) pathway. nih.govresearchgate.net Nitric oxide (NO), produced by iNOS, is a key signaling and effector molecule in the immune response. Research has demonstrated that the antifilarial activity of DEC is critically dependent on host iNOS. nih.govnih.gov

In studies using iNOS knockout (iNOS-/-) mice infected with Brugia malayi microfilariae, DEC showed no efficacy in clearing the parasites, whereas its activity was potent in wild-type mice. researchgate.net This finding strongly suggests that DEC does not kill the parasites directly but rather facilitates their clearance through an iNOS-dependent mechanism. nih.govresearchgate.net It is hypothesized that DEC sensitizes the microfilariae, making them targets for NO-mediated killing or sequestration by host immune cells. patsnap.comwikipedia.org Additionally, in models of inflammation, DEC treatment has been shown to suppress the expression of iNOS, which contributes to its anti-inflammatory effects. nih.gov

Interplay with Cyclooxygenase and Arachidonic Acid Metabolic Pathways

The interaction of Diethylcarbamazine with the arachidonic acid metabolic pathway is fundamental to its mechanism. wikipedia.orgfrontiersin.org Arachidonic acid is metabolized via two main enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the 5-lipoxygenase (LOX) pathway, which produces leukotrienes. DEC has been shown to inhibit multiple steps in both of these pathways. nih.gov

DEC's interference with this metabolic cascade is a cornerstone of its therapeutic and anti-inflammatory effects. patsnap.com Studies have confirmed the importance of this interaction, showing that DEC's efficacy is significantly reduced by the administration of dexamethasone (B1670325) (which inhibits the release of arachidonic acid) and indomethacin (B1671933) (a COX inhibitor). researchgate.net This indicates that both the lipoxygenase and cyclooxygenase pathways are targets for DEC's action in vivo. researchgate.net Specifically, DEC has been found to inhibit COX-1 and COX-2 enzymes. researchgate.netnih.gov The reduction of COX-2 expression by DEC has been observed in models of acute and chronic inflammation, contributing to its anti-inflammatory properties by reducing the production of pro-inflammatory prostaglandins. patsnap.com

| Pathway | Key Enzymes | Effect of Diethylcarbamazine | Research Finding |

| Arachidonic Acid Metabolism | 5-Lipoxygenase (LOX) | Inhibition | DEC is a known inhibitor of the 5-LOX pathway, reducing leukotriene production. nih.gov |

| Cyclooxygenase-1 (COX-1) | Inhibition | DEC targets the COX pathway, and experiments show it reduces COX-1 protein levels. researchgate.net | |

| Cyclooxygenase-2 (COX-2) | Inhibition | DEC treatment significantly decreases the expression of the pro-inflammatory enzyme COX-2. nih.govpatsnap.com | |

| Nitric Oxide Synthesis | Inducible Nitric-Oxide Synthase (iNOS) | Dependent Action / Suppression | DEC's antifilarial activity is dependent on host iNOS; it also suppresses iNOS expression in inflammatory models. nih.govresearchgate.net |

Pharmacological and Biochemical Research in Preclinical Models and in Vitro Systems

In Vitro Studies of Diethylcarbamazine-d3 Citrate (B86180) on Cellular and Molecular Targets

In vitro studies are fundamental to understanding the direct effects of a drug on cells and molecules outside of a complex biological system. For Diethylcarbamazine-d3 Citrate, these studies provide insights into its fundamental mechanisms of action.

Investigations into Target Engagement and Binding Affinities

Research into the specific molecular targets of Diethylcarbamazine (B1670528) has pointed towards its interaction with the arachidonic acid metabolic pathway. nih.govwikipedia.org It is understood to be an inhibitor of this pathway in microfilariae, which makes the parasites more vulnerable to the host's innate immune response. wikipedia.org Studies have indicated that DEC's activity is dependent on cyclooxygenase (COX) and 5-lipoxygenase pathways. drugbank.comnih.gov Specifically, it has been shown to target the COX-1 enzyme. nih.govdrugbank.com Furthermore, some research suggests that Diethylcarbamazine can increase the activation of SLO-1 K+ currents, which are voltage-activated potassium channels found in nematode parasites like Ascaris suum. nih.gov There is also evidence of Diethylcarbamazine targeting Transient Receptor Potential (TRP) channels in the muscles of adult female Brugia malayi, leading to muscle contraction and paralysis. researchgate.net

Cellular Uptake and Intracellular Localization Studies

The process by which this compound enters cells and where it localizes is crucial to its function. While specific studies on the deuterated form are limited, the general mechanisms of cellular uptake for similar small molecules often involve active endocytic processes. nih.gov The transportation behavior of compounds can vary even in different cell types, such as between sensitive and multidrug-resistant cells. nih.gov For instance, in some cancer cell lines, the uptake rate and exocytosis of certain compounds are influenced by the presence of P-glycoprotein and multidrug resistance-associated proteins. nih.gov Further research is needed to delineate the specific pathways of cellular uptake and the precise intracellular destinations of this compound within both host and parasite cells.

Effects on Immune Cell Function and Modulation in In Vitro Assays

In vitro assays have been instrumental in demonstrating the immunomodulatory effects of Diethylcarbamazine. DEC has been shown to promote antibody-mediated neutrophil adherence and cytotoxicity to both sheathed and exsheathed microfilariae of Litomosoides carinii and Brugia pahangi. nih.gov The drug appears to sensitize the microfilariae to phagocytosis by the host's immune cells, thereby enhancing their clearance. patsnap.com

Specifically, at a concentration of 5 µg/ml, DEC stimulated antibody-dependent cell-mediated cytotoxicity (ADCC) of neutrophils. nih.gov It also promoted complement- and antibody-mediated cellular adherence and cytotoxicity with exsheathed parasites. nih.gov Interestingly, pre-incubation of the microfilariae with DEC, but not the immune cells, enhanced these effects, suggesting a direct action on the parasite. nih.gov DEC also stimulated the adherence of eosinophils to microfilariae. nih.gov However, at higher concentrations (100 or 500 µg/ml), DEC was found to inhibit these cellular processes. nih.gov

| Immune Cell Type | Effect of Diethylcarbamazine (5 µg/ml) | Target Parasite |

| Neutrophils | Promoted antibody-mediated adherence and cytotoxicity | Litomosoides carinii, Brugia pahangi |

| Eosinophils | Stimulated adherence | Litomosoides carinii, Brugia pahangi |

Mechanistic Research in Preclinical Animal Models

Preclinical animal models provide a more complex biological environment to study the multifaceted effects of Diethylcarbamazine.

Assessment of Biological Pathways Modulated by Diethylcarbamazine Treatment

Studies in animal models have corroborated the in vitro findings regarding Diethylcarbamazine's impact on the arachidonic acid pathway. nih.gov Its mechanism of action is thought to involve sensitizing microfilariae to phagocytosis. drugbank.com Research in mice has demonstrated that the efficacy of DEC is dependent on inducible nitric-oxide synthase (iNOS) and the cyclooxygenase pathway. nih.govdrugbank.com In iNOS knockout mice infected with B. malayi microfilariae, DEC showed no activity. nih.gov Furthermore, pretreatment of animals with dexamethasone (B1670325) or indomethacin (B1671933), which inhibit the arachidonic acid and cyclooxygenase pathways respectively, significantly reduced the efficacy of DEC. nih.gov This strongly supports the crucial role of these host inflammatory pathways in the drug's mechanism of action. nih.govnih.gov

| Pathway | Role in Diethylcarbamazine's Mechanism of Action | Evidence from Preclinical Models |

| Arachidonic Acid Metabolism | Essential for drug efficacy | Inhibition by dexamethasone reduces DEC efficacy. nih.gov |

| Cyclooxygenase (COX) Pathway | A key target for DEC's action | Inhibition by indomethacin reduces DEC efficacy. nih.gov |

| Inducible Nitric-Oxide Synthase (iNOS) | Necessary for DEC's activity against microfilariae | DEC is ineffective in iNOS knockout mice. nih.gov |

Studies on Host-Parasite Interactions and Drug Mechanism in Controlled Models

The interaction between the host, the parasite, and Diethylcarbamazine is a dynamic process. In murine models of Brugia malayi microfilaremia, DEC treatment leads to a significant, dose-dependent decrease in circulating parasites. nih.gov The drug appears to alter the host-parasite relationship by making the microfilariae more susceptible to the host's immune system. nih.gov This is thought to occur through the alteration of arachidonic acid metabolism in both the microfilariae and the host's endothelial cells. nih.gov These changes can lead to vasoconstriction and increased endothelial adhesion, which immobilizes the parasites and enhances the cytotoxic activity of host platelets and granulocytes. nih.gov This model helps to explain why DEC is effective in vivo even in non-immune animals, as it activates the innate, non-specific immune system. nih.gov

Preclinical Research on this compound Reveals Limited Data on Anti-Inflammatory Properties

Investigations into the specific anti-inflammatory properties of the deuterated compound this compound in non-clinical disease models are not extensively available in publicly accessible scientific literature. Research has predominantly focused on the non-deuterated parent compound, Diethylcarbamazine (DEC). The deuterated form, this compound, is primarily documented as a reference standard for analytical and pharmacokinetic studies of DEC.

While comprehensive data on the anti-inflammatory effects of this compound itself is scarce, the mechanisms of its parent compound, Diethylcarbamazine Citrate, have been more thoroughly explored. Studies on DEC suggest that its anti-inflammatory actions are linked to the modulation of the arachidonic acid cascade. Specifically, DEC has been shown to interfere with the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This interference leads to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Furthermore, preclinical studies using animal models of inflammation have indicated that DEC can inhibit the activation of nuclear factor-kappa B (NF-κB). NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.

In various non-clinical models, such as those for liver and lung inflammation, the administration of DEC has been associated with a decrease in the levels of these inflammatory markers. For instance, in murine models of carbon tetrachloride-induced liver injury, DEC treatment has been reported to reduce hepatic inflammation and fibrosis. Similarly, in models of pulmonary inflammation, DEC has shown potential in mitigating the inflammatory response.

It is important to reiterate that these findings pertain to the non-deuterated form of the compound. The substitution of hydrogen atoms with deuterium (B1214612) in this compound is primarily intended to alter its mass for use as an internal standard in mass spectrometry-based analytical methods. While deuteration can sometimes influence the metabolic fate and pharmacokinetic profile of a drug, which may in turn affect its pharmacological activity, specific studies detailing the anti-inflammatory properties of this compound are not readily found in the reviewed literature.

Therefore, a detailed exposition of the anti-inflammatory properties of this compound in non-clinical disease models, complete with specific research findings and data tables, cannot be provided at this time due to the lack of available data. Further research is needed to specifically elucidate the pharmacological and biochemical effects of the deuterated compound in the context of inflammation.

Applications of Deuterated Diethylcarbamazine in Research Tool Development and Validation

Use as a Quality Control Standard in Pharmaceutical Research and Manufacturing

In the highly regulated environment of pharmaceutical research and manufacturing, ensuring the accuracy, precision, and consistency of analytical methods is paramount. Diethylcarbamazine-d3 Citrate (B86180) is employed as a quality control (QC) standard, particularly in chromatographic and mass spectrometric assays designed to quantify Diethylcarbamazine (B1670528) in various matrices.

Stable isotope-labeled compounds like Diethylcarbamazine-d3 Citrate are considered the gold standard for use as internal standards in quantitative bioanalysis. scispace.com When added to a sample at a known concentration at the beginning of the analytical process, the deuterated standard experiences the same sample preparation steps (e.g., extraction, derivatization) and potential variations in instrument performance as the non-deuterated analyte of interest. musechem.com Because the deuterated standard is chemically almost identical to the analyte, it compensates for procedural losses and variability. musechem.com

The primary analytical technique benefiting from this is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In a typical LC-MS/MS workflow, the ratio of the response of the analyte to the response of the internal standard is used for quantification. This ratiometric measurement corrects for fluctuations that might occur during the analysis, such as variations in injection volume or ionization efficiency in the mass spectrometer's source. texilajournal.com The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating "matrix effects," where co-eluting substances from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results. clearsynth.comthermofisher.com By co-eluting with the analyte, the deuterated standard experiences similar matrix effects, allowing for reliable correction and ensuring the ruggedness of the bioanalytical method. waters.com

Research has shown that while deuterated standards are highly effective, careful validation is necessary. In some cases, the deuterium (B1214612) substitution can lead to slight differences in chromatographic retention time. scispace.commyadlm.org If this shift causes the analyte and the standard to elute in regions with different levels of ion suppression, it can lead to inaccuracies. myadlm.org Therefore, method development must confirm that the analyte and its deuterated standard co-elute as closely as possible.

Table 1: Key Considerations for Using this compound as a QC Standard

| Parameter | Rationale |

| Isotopic Purity | The deuterated standard should have minimal contamination with the non-labeled analyte to prevent artificially inflating the measured concentration of the analyte. |

| Chromatographic Co-elution | The deuterated standard and the analyte should have nearly identical retention times to ensure they are subjected to the same matrix effects. texilajournal.com |

| Chemical Stability | The deuterium atoms should be in stable, non-exchangeable positions on the molecule to prevent loss of the label during sample processing and analysis. sigmaaldrich.com |

| Mass Difference | A sufficient mass difference (typically ≥3 Da) between the standard and the analyte is necessary to prevent mass spectrometric cross-talk. wuxiapptec.com |

Development of Reference Materials for Analytical Standardization

Reference materials are crucial for calibrating analytical instruments and validating methods, ensuring that results are accurate and traceable. clearsynth.com this compound serves as an ideal candidate for the development of certified reference materials (CRMs). A CRM is a standard with one or more specified property values, produced with a high level of rigor and accompanied by a certificate providing traceability and uncertainty values.

The process of creating a reference material involves precise characterization of its purity and isotopic enrichment. thermofisher.com For this compound, this would involve techniques like high-performance liquid chromatography (HPLC) to determine chemical purity and mass spectrometry to confirm the degree and location of deuterium incorporation. pubcompare.ai

Once certified, this reference material can be used to:

Calibrate Instruments: By preparing a series of calibration standards with known concentrations of Diethylcarbamazine and a fixed amount of this compound, a calibration curve can be generated. This allows for the accurate determination of unknown concentrations of the drug in test samples. clearsynth.com

Validate New Analytical Methods: When a new method for quantifying Diethylcarbamazine is developed, the reference material can be used to assess its accuracy, precision, linearity, and limit of quantification. musechem.com

Standardize Assays: The use of a common, well-characterized reference material allows for the harmonization of analytical results across different analytical platforms and laboratories. pubcompare.ai

Role in Method Transfer and Inter-Laboratory Comparability Studies

When an analytical method is transferred from one laboratory to another (e.g., from a research and development lab to a quality control lab), it is essential to demonstrate that the receiving laboratory can achieve the same performance as the originating lab. This process, known as method transfer, is greatly facilitated by the use of stable isotope-labeled internal standards.

By providing both laboratories with the same analytical method and a common lot of this compound as the internal standard, variability arising from differences in instrumentation, reagents, or analyst technique can be minimized. The internal standard helps to correct for systematic and random errors that might otherwise lead to discrepancies in the results between the two sites. thermofisher.com

In larger-scale inter-laboratory comparability studies, or proficiency testing, a central organizing body distributes identical samples to multiple participating laboratories. The inclusion of this compound in these samples allows for a more robust assessment of each laboratory's performance. The ability of a laboratory to generate accurate results, as corrected by the internal standard, provides confidence in its analytical capabilities. Studies have shown that the use of stable isotope-labeled standards is essential for correcting for inter-individual variability in sample matrices, a factor that can be significant in multi-site clinical trials or therapeutic drug monitoring. nih.gov

Advancement of High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test large numbers of chemical compounds for a specific biological activity. In recent years, LC-MS/MS has become an increasingly important tool in HTS, particularly for cell-based assays and studies of drug metabolism and pharmacokinetics (DMPK), due to its speed, sensitivity, and specificity.

The use of this compound is advantageous in HTS for several reasons:

Speed and Multiplexing: In HTS assays, samples are often processed and analyzed in rapid succession. The internal standard allows for robust quantification even with very short chromatographic run times, where matrix effects can be more pronounced.

Reduced Sample Volume: The high sensitivity of LC-MS/MS, enhanced by the use of stable isotope-labeled standards, allows for the use of smaller sample volumes, which is critical when working with limited amounts of test compounds or biological materials.

Increased Confidence in Hits: In HTS, the goal is to identify "hits"—compounds that show activity. By providing more accurate and precise quantification, this compound reduces the likelihood of false positives or false negatives that could arise from analytical variability, ensuring that resources are focused on the most promising lead compounds.

The integration of stable isotope-labeled standards like this compound into HTS workflows enables more reliable and efficient screening campaigns, ultimately accelerating the drug discovery and development process. musechem.com

Theoretical Frameworks and Analytical Challenges in Deuterated Compound Research

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying the amount of a substance in a sample. wikipedia.org The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte, such as Diethylcarbamazine-d3 Citrate (B86180), to the sample. youtube.comnih.gov This labeled compound serves as an internal standard.

The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte and will therefore behave identically during sample preparation, extraction, and analysis. wikipedia.org Any sample loss during these steps will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the unlabeled analyte to the labeled standard remains constant.

By measuring this ratio using a mass spectrometer, which can differentiate between the two forms based on their mass difference, the exact concentration of the original analyte in the sample can be determined with high precision and accuracy. youtube.comamericanlaboratory.com This makes IDMS a definitive analytical method, as it is less susceptible to variations in sample recovery or instrumental response. wikipedia.org For instance, in the analysis of Diethylcarbamazine (B1670528) (DEC) in human plasma, its stable isotope internal standard, d3-DEC, is used to ensure accurate quantification. nih.govwpmucdn.com

| Step | Description | Example with Diethylcarbamazine (DEC) |

|---|---|---|

| 1. Spiking | A known amount of the isotopically labeled internal standard is added to the unknown sample. | Add 100 ng of Diethylcarbamazine-d3 Citrate to a plasma sample containing an unknown amount of DEC. |

| 2. Equilibration & Preparation | The standard and analyte are allowed to equilibrate and are then extracted and processed together. | The mixture undergoes solid-phase extraction. Some sample loss may occur, but the ratio of DEC to d3-DEC remains constant. |

| 3. Mass Spectrometry Analysis | The sample is analyzed by LC-MS/MS, which separates the compounds by mass and measures the signal intensity of both the analyte and the standard. | The mass spectrometer measures the peak area for DEC (m/z 200) and d3-DEC (m/z 203). |

| 4. Quantification | The concentration of the analyte is calculated based on the measured ratio of the analyte to the standard and the known amount of standard added. | If the measured peak area ratio of DEC/d3-DEC is 0.5, the original amount of DEC in the sample was 50 ng. |

Considerations for Isotope Effects in Biological Systems

When a hydrogen atom is replaced by a deuterium (B1214612) atom, the mass of that atom is effectively doubled. wikipedia.org This significant mass change can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org The C-D bond has a lower vibrational frequency and a higher bond dissociation energy compared to a C-H bond, making it more stable and harder to break. libretexts.org

If the cleavage of a C-H bond is the rate-determining step in a drug's metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the metabolism of the drug. wikipedia.org This is referred to as a primary kinetic isotope effect. youtube.com The magnitude of the deuterium KIE is typically expressed as the ratio of the reaction rate constants (kH/kD) and can range from 1 to 8, or even higher. youtube.comlibretexts.org

Secondary kinetic isotope effects can also occur when deuterium is substituted at a position not directly involved in bond cleavage but is adjacent to the reaction center. wikipedia.orglibretexts.org These effects are generally smaller but can still provide valuable information about reaction mechanisms. wikipedia.org In drug development, the KIE can be intentionally exploited to improve a drug's pharmacokinetic profile by reducing its rate of metabolism, which can lead to a longer half-life and improved metabolic stability. wikipedia.orgnih.gov

| Parameter | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Implication |

|---|---|---|---|

| Relative Mass of Isotope | ~1 amu | ~2 amu | Deuterium is twice as heavy as protium (B1232500) (standard hydrogen). wikipedia.org |

| Bond Energy | Lower | Higher (~5 kJ/mol stronger) libretexts.org | More energy is required to break a C-D bond. youtube.com |

| Vibrational Frequency | Higher | Lower | Affects the zero-point energy of the bond. youtube.com |

| Metabolic Rate (if bond cleavage is rate-limiting) | Faster | Slower (kH/kD ratio typically 6-10) wikipedia.org | Deuteration at a metabolic "soft spot" can slow down drug metabolism. nih.gov |

Strategies for Mitigating Matrix Effects in Bioanalytical Quantification

In bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a biological sample other than the analyte of interest. eijppr.com These endogenous components can interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of imprecision and inaccuracy in quantitative analysis. researchgate.net

The use of a stable isotope-labeled (SIL) internal standard, such as this compound for the analysis of Diethylcarbamazine, is the most effective strategy to compensate for matrix effects. chromatographyonline.comoup.com The rationale is that the analyte and its SIL internal standard will co-elute chromatographically and experience the same degree of ion suppression or enhancement, thus keeping their response ratio constant. chromatographyonline.com

However, challenges can arise. Due to the slight difference in physicochemical properties caused by deuteration, the SIL standard may not co-elute perfectly with the analyte, leading to differential matrix effects and compromising accuracy. chromatographyonline.comoup.com Several strategies can be employed to mitigate these issues.

| Strategy | Description | Rationale |

|---|---|---|

| Improved Sample Cleanup | Employing more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | Removes a greater portion of interfering endogenous matrix components before analysis. eijppr.comnih.gov |

| Chromatographic Optimization | Modifying the mobile phase, gradient, or column to achieve better separation of the analyte from matrix components. | Ensures that the analyte elutes in a "cleaner" region of the chromatogram, away from areas of significant ion suppression. eijppr.com |

| Ensuring Analyte/IS Co-elution | Adjusting chromatographic conditions to ensure the analyte and its deuterated internal standard peaks completely overlap. | Guarantees that both compounds are subjected to the same matrix environment at the same time, validating the core assumption of using a SIL-IS. chromatographyonline.com |

| Sample Dilution | Diluting the sample with a clean solvent. | Reduces the concentration of interfering matrix components, thereby lessening their impact on ionization. eijppr.com |

| Change of Ionization Technique | Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) or vice versa. | APCI is sometimes less susceptible to matrix effects than ESI for certain compounds. researchgate.net |

Data Processing and Statistical Analysis for Deuterated Tracer Studies

Deuterated compounds are extensively used as stable isotope tracers to investigate the dynamics of metabolic pathways in vivo. nih.govmdpi.com In a typical tracer study, a deuterated substrate is administered, and the rate of its incorporation into various metabolites is measured over time. nih.gov This provides insights into metabolic fluxes and pathway activities.

The raw data from mass spectrometry consists of signal intensities for both the deuterated tracer and its naturally occurring, unlabeled counterpart. The initial step in data processing involves correcting for the natural abundance of heavier isotopes (e.g., ¹³C) that might interfere with the tracer's signal. dntb.gov.ua Following this, the tracer-to-tracee ratio is calculated, which represents the proportion of the labeled compound in the total pool. nih.gov

Statistical analysis of this time-course data is crucial for extracting meaningful biological information. Compartmental modeling is a common approach where the biological system is represented by a series of interconnected compartments. nih.gov By fitting the tracer data to these models, key kinetic parameters such as the rates of appearance, disappearance, and conversion of metabolites can be estimated. nih.gov Bayesian statistical methods are also increasingly used as they can effectively incorporate prior knowledge and handle complex models with uncertainty. youtube.com

| Phase | Step | Description |

|---|---|---|

| Data Acquisition | 1. Sample Collection | Biological samples (e.g., plasma, tissue) are collected at various time points after administration of the deuterated tracer. |

| 2. MS Analysis | Samples are analyzed by mass spectrometry to measure the signal intensities of the labeled tracer and the unlabeled endogenous compound. | |

| Data Processing | 3. Isotope Correction | Raw data is corrected for the natural abundance of other isotopes and for any isotopic impurity in the tracer itself. dntb.gov.ua |

| 4. Ratio Calculation | The tracer-to-tracee ratio (or isotopic enrichment) is calculated for each metabolite at each time point. nih.gov | |

| 5. Curve Fitting | The change in isotopic enrichment over time is plotted to generate tracer dilution curves. nih.gov | |

| Statistical Analysis | 6. Model Selection | An appropriate mathematical model (e.g., compartmental model) is chosen to describe the metabolic system under investigation. nih.gov |

| 7. Parameter Estimation | Statistical methods are used to fit the processed data to the model, allowing for the calculation of metabolic fluxes and kinetic parameters. |

Future Trajectories in Deuterated Diethylcarbamazine Research and Beyond

Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis

The future of drug research lies in a systems-level understanding of its effects, moving beyond a single target to a network-wide analysis. The integration of data from various "omics" fields, such as metabolomics and proteomics, provides a holistic view of a drug's impact. medrxiv.orgmedrxiv.org The use of stable isotope-labeled compounds like Diethylcarbamazine-d3 Citrate (B86180) is central to the precision and clarity of these multi-omics studies. researchgate.net

The combination of deuterated labeling with metabolomics and proteomics allows for a multi-faceted analysis of a drug's journey and influence within a biological system. medrxiv.orgnih.gov

In metabolomics , the deuterium (B1214612) atoms on Diethylcarbamazine-d3 act as a tracer, allowing researchers to follow the drug and its subsequent metabolites through complex biological samples. researchgate.netsolubilityofthings.com This stable isotope labeling technique enables the precise tracking of metabolic pathways and helps in the identification and quantification of metabolites without the confounding presence of endogenous compounds. researchgate.netdoi.org This method is crucial for building a detailed map of how the drug is processed and identifying any unexpected metabolic routes. solubilityofthings.com

In proteomics , while techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are common for quantifying protein expression, a deuterated drug provides complementary information. nih.gov By introducing Diethylcarbamazine-d3, scientists can measure changes in the proteome—the entire set of proteins—in response to the drug. This can reveal the drug's mechanism of action by identifying which protein levels are altered, pointing to pathways affected by the drug. This integrated approach provides a powerful tool for understanding drug efficacy, potential off-target effects, and discovering biomarkers. solubilityofthings.comnih.gov

The following table illustrates the types of data that can be generated through this integrated approach:

| Omics Field | Type of Data Generated with Deuterated Labeling | Research Insight |

| Metabolomics | Identification and quantification of drug metabolites. | Elucidation of drug metabolism pathways. |

| Measurement of metabolic flux changes. | Understanding the drug's impact on cellular energy and biosynthesis. | |

| Proteomics | Quantification of protein expression changes. | Identification of drug targets and off-target effects. |

| Analysis of post-translational modifications. | Revealing regulatory mechanisms affected by the drug. |

Innovations in Isotopic Labeling Strategies for Complex Biological Questions

The field of isotopic labeling is advancing beyond simple deuterium substitution to answer more intricate biological questions. solubilityofthings.com Innovations include the development of new labeling patterns and the use of multiple types of stable isotopes to probe complex biological systems. nih.gov

One such innovation is positional isotopic labeling , where isotopes are placed at specific atomic positions within a molecule. doi.org For Diethylcarbamazine (B1670528), this could mean creating different versions with deuterium at various locations on the molecule. Studying how each version is metabolized can reveal which chemical bonds are critical for its breakdown, offering a deeper understanding of its metabolic fate. researchgate.net

Furthermore, combining deuterium labeling with other stable isotopes like ¹³C (Carbon-13) and ¹⁵N (Nitrogen-15) opens the door to multi-isotope tracing experiments . metwarebio.com This allows researchers to simultaneously track the fate of different parts of a molecule or multiple metabolic pathways, providing a more dynamic and comprehensive picture of cellular processes. solubilityofthings.com These advanced strategies are crucial for tackling complex questions in drug development and systems biology. nih.gov

Development of Advanced Computational Models for Drug Disposition and Interaction

Data from studies using deuterated compounds are instrumental in developing and refining advanced computational models that predict how a drug is absorbed, distributed, metabolized, and excreted (ADME). mdpi.comPhysiologically Based Pharmacokinetic (PBPK) models , in particular, benefit greatly from the high-quality data generated by deuterated drug studies. frontiersin.orgnih.gov